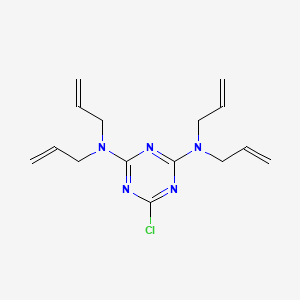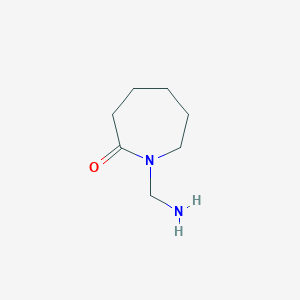![molecular formula C15H19BrN2O3 B8479607 tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate](/img/structure/B8479607.png)
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate
概要
説明
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is a complex organic compound that features a tert-butyl ester group, a cyclopropyl ring, and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl hydrazinecarboxylate with 1-(4-bromophenyl)cyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl and bromophenyl groups play a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Uniqueness
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences its chemical reactivity and biological activity. The combination of the tert-butyl ester and bromophenyl groups further enhances its versatility in various chemical reactions and applications.
特性
分子式 |
C15H19BrN2O3 |
|---|---|
分子量 |
355.23 g/mol |
IUPAC名 |
tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate |
InChI |
InChI=1S/C15H19BrN2O3/c1-14(2,3)21-13(20)18-17-12(19)15(8-9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
InChIキー |
VBUHIXQZIABNQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNC(=O)C1(CC1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-Bromo-6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone](/img/structure/B8479524.png)

![Benzaldehyde,2-benzo[b]thien-5-yl-](/img/structure/B8479543.png)



![1-Iodo-3-methylsulfanyl-imidazo[1,5-a]pyrazin-8-ylamine](/img/structure/B8479574.png)

![2,3,4,5-tetrahydro-2-methyl-5-phenethyl-1H-pyrido[4,3-b]indole](/img/structure/B8479594.png)





